3-chloro-5-fluoro-4-nitrobenzoic acid

Catalog No.
S6449393
CAS No.
1807268-69-4
M.F
C7H3ClFNO4
M. Wt
219.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-5-fluoro-4-nitrobenzoic acid

CAS Number

1807268-69-4

Product Name

3-chloro-5-fluoro-4-nitrobenzoic acid

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.6

3-Chloro-5-fluoro-4-nitrobenzoic acid is an aromatic compound characterized by the presence of three substituents: a chlorine atom, a fluorine atom, and a nitro group attached to a benzoic acid structure. Its molecular formula is C7_7H3_3ClFNO4_4, and it has a molecular weight of approximately 219.6 g/mol. This compound is notable for its unique combination of functional groups, which significantly influences its chemical reactivity and biological activity.

Due to its electrophilic and nucleophilic sites:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions facilitated by the electron-withdrawing effects of the nitro, chlorine, and fluorine groups. Common reagents include nitric acid and sulfuric acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride. This reaction yields 3-chloro-5-fluoro-4-aminobenzoic acid as a product.
  • Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under suitable conditions, leading to various derivatives depending on the nucleophile used .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Electrophilic Aromatic SubstitutionNitric acid, sulfuric acidVarious substituted benzoic acids
ReductionHydrogen gas with palladium catalyst3-chloro-5-fluoro-4-aminobenzoic acid
Nucleophilic SubstitutionAmines or thiols in the presence of a baseVarious substituted benzoic acids

Research indicates that 3-chloro-5-fluoro-4-nitrobenzoic acid exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its mechanism of action often involves interactions with specific molecular targets, such as enzymes and receptors. The reduction of the nitro group to an amino group enhances its potential therapeutic applications, particularly in drug development for conditions related to inflammation or cancer .

The synthesis of 3-chloro-5-fluoro-4-nitrobenzoic acid can be achieved through several methods:

  • Nitration and Halogenation: A common synthetic route involves the nitration of 5-fluoro-3-nitrophenol followed by halogenation. This method typically uses thionyl chloride in the presence of triethylamine as a catalyst.
  • Carboxylation: Another approach includes carboxylating intermediates derived from benzoic acid derivatives.
  • Industrial Production: Large-scale production often employs optimized nitration and halogenation processes using continuous flow reactors to ensure high yield and purity .

3-Chloro-5-fluoro-4-nitrobenzoic acid serves various applications across multiple fields:

  • Pharmaceutical Synthesis: It is utilized as an intermediate in synthesizing various pharmaceutical compounds.
  • Organic Chemistry: The compound aids in studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: It contributes to synthesizing polymers and materials with tailored properties.
  • Biological Research: Its biological activities are explored for potential therapeutic applications, particularly in cancer research .

Interaction studies involving 3-chloro-5-fluoro-4-nitrobenzoic acid focus on its binding affinity to biological targets. The presence of halogen atoms (chlorine and fluorine) affects its reactivity and interaction profiles with enzymes and receptors. These studies are crucial for understanding how modifications to this compound might enhance or alter its biological efficacy .

Several compounds share structural similarities with 3-chloro-5-fluoro-4-nitrobenzoic acid, each exhibiting unique properties based on their substituent arrangements:

Compound NameStructure Characteristics
2,4-Dichloro-5-fluoro-3-nitrobenzoic acidContains two chlorine atoms; different reactivity patterns due to additional electron-withdrawing effects.
3-Fluoro-4-nitrobenzoic acidLacks chlorine; may exhibit different biological activities compared to 3-chloro derivatives.
2-Chloro-4-fluoro-5-nitrobenzoic acidSimilar halogen substitutions but differs in position; affects electrophilic substitution behavior.

Uniqueness

The uniqueness of 3-chloro-5-fluoro-4-nitrobenzoic acid lies in the specific arrangement of its substituents, which influences both its reactivity profile and biological activity. Compared to similar compounds, it may exhibit distinct electrophilic and nucleophilic substitution patterns as well as varying degrees of biological activity .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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